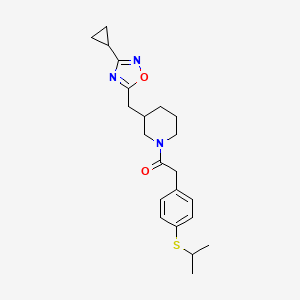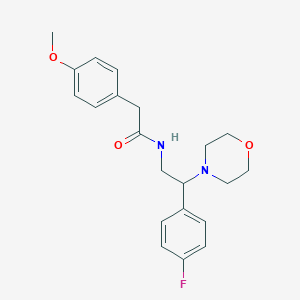
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, a chloro-substituted benzene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the carbazole moiety, which is then functionalized with a hydroxypropyl group. This intermediate is then reacted with 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while substitution of the chloro group can result in various substituted derivatives.
Applications De Recherche Scientifique
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the chloro group, which can participate in specific substitution reactions that are not possible with the fluoro or methyl analogs. This unique reactivity can be exploited in the design of novel compounds with tailored properties.
Propriétés
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c24-17-9-11-19(12-10-17)31(29,30)25(13-14-27)15-18(28)16-26-22-7-3-1-5-20(22)21-6-2-4-8-23(21)26/h1-12,18,27-28H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPKFRWYVOBXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CCO)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)


![N-(2-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2455678.png)
![1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2455680.png)



![5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2455686.png)

![N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide](/img/structure/B2455691.png)

